molecular formula C9H7N5O3 B14636895 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid CAS No. 53003-94-4

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid

Cat. No.: B14636895
CAS No.: 53003-94-4
M. Wt: 233.18 g/mol
InChI Key: RPYASWUZCFPBJY-UHFFFAOYSA-N
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Description

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid typically involves the diazotization of 2-hydroxy-5-aminobenzoic acid followed by coupling with 1H-1,2,4-triazole. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a suitable base to promote the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The azo linkage can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of 2-carboxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(1H-1,2,4-triazol-5-yl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism by which 2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole moiety can interact with metal ions, forming stable complexes that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 5-(1H-1,2,4-triazol-1-yl)nicotinic acid
  • 2,5-bis(1,2,4-triazol-1-yl)terephthalic acid

Uniqueness

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid is unique due to the presence of both a hydroxy group and an azo linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

53003-94-4

Molecular Formula

C9H7N5O3

Molecular Weight

233.18 g/mol

IUPAC Name

2-hydroxy-5-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid

InChI

InChI=1S/C9H7N5O3/c15-7-2-1-5(3-6(7)8(16)17)12-14-9-10-4-11-13-9/h1-4,15H,(H,16,17)(H,10,11,13)

InChI Key

RPYASWUZCFPBJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=NC=NN2)C(=O)O)O

Origin of Product

United States

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